molecular formula C7H11Br2N3 B13533442 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide

4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide

Cat. No.: B13533442
M. Wt: 296.99 g/mol
InChI Key: JZSVDKYQYLQBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide typically involves the bromination of 1-cyclobutyl-1H-pyrazole followed by amination. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Scientific Research Applications

4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-1-cyclobutyl-1H-pyrazole
  • 4-Bromo-3-tert-butyl-1H-pyrazole
  • 1H-Pyrazole, 4-bromo-

Comparison: Compared to other similar compounds, 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide is unique due to the presence of both a bromine atom and an amine group on the pyrazole ring.

Properties

Molecular Formula

C7H11Br2N3

Molecular Weight

296.99 g/mol

IUPAC Name

4-bromo-1-cyclobutylpyrazol-3-amine;hydrobromide

InChI

InChI=1S/C7H10BrN3.BrH/c8-6-4-11(10-7(6)9)5-2-1-3-5;/h4-5H,1-3H2,(H2,9,10);1H

InChI Key

JZSVDKYQYLQBDI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(C(=N2)N)Br.Br

Origin of Product

United States

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